![molecular formula C11H8Cl2N2 B1467005 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine CAS No. 1354748-50-7](/img/structure/B1467005.png)
4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine
Overview
Description
Synthesis Analysis
While the exact synthesis process for “4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine” is not available, there are related studies on the synthesis of similar compounds. For instance, a study reports the synthesis of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl by the condensation of cyanuric chloride with aniline . Another study reports the synthesis of some aryloxypyrimidine derivatives by the reaction of 4-chloro-6-(4-chlorophenyl)pyrimidine and phenols .Scientific Research Applications
Anti-Inflammatory Activity
4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine has been investigated for its potential anti-inflammatory properties. The compound has been synthesized and characterized, with studies conducted on its molecular docking to assess its effectiveness in treating inflammation. This research is significant as it contributes to the development of new anti-inflammatory drugs that may offer improved analgesic activity with fewer adverse effects .
Drug Design and Synthesis
This compound serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives are integral to the design of drugs with a wide range of therapeutic activities. The versatility of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine in drug synthesis makes it a valuable asset in pharmaceutical research and development .
Molecular Docking Studies
Molecular docking studies of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine derivatives can provide insights into their interaction with biological targets. This is crucial for understanding the mechanism of action of potential drugs and for optimizing their efficacy and safety profiles .
Safety and Handling in Research
The compound is subject to specific handling and safety protocols in research environments. Its use is restricted to research and development under the supervision of qualified individuals. Understanding its safety profile is essential for researchers working with this chemical to ensure proper precautions are taken .
Biological Activity Profiling
Pyrimidine compounds, including 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine, are associated with a broad spectrum of biological activities. They are studied for their antimicrobial, analgesic, antiviral, anti-HIV, antitubercular, antitumor, antineoplastic, antimalarial, diuretic, and cardiovascular properties. This makes them a subject of interest in various fields of medical research .
Therapeutic Compound Development
Research on 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine is also directed towards the development of therapeutic compounds. Its structural moiety is promising for the creation of new medications that could potentially treat a variety of diseases and conditions .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been associated with a wide range of biological and therapeutic activities .
Mode of Action
It’s known that pyrimidine derivatives can interact with various biological targets, leading to changes in cellular functions .
Biochemical Pathways
Pyrimidine derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine have been studied to evaluate its pharmacological potential . These properties play a crucial role in determining the compound’s bioavailability.
Result of Action
Pyrimidine derivatives have been associated with a variety of effects at the molecular and cellular levels, including antimicrobial, analgesic, antiviral, anti-inflammatory, anti-hiv, antitubercular, antitumor, antineoplastic, antimalarial, diuretic, and cardiovascular effects .
properties
IUPAC Name |
4-chloro-6-(4-chlorophenyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBZVTGEZZUYJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-chlorophenyl)-2-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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